Cas no 313469-76-0 (4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide)

4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
- 4-(N,N-dipropylsulfamoyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide
- Benzamide, 4-[(dipropylamino)sulfonyl]-N-[6-(methylsulfonyl)-2-benzothiazolyl]-
- SR-01000424744
- Z56786576
- 4-(dipropylsulfamoyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
- SR-01000424744-1
- 313469-76-0
- AKOS001037701
- Oprea1_529033
- F0359-0055
-
- Inchi: 1S/C21H25N3O5S3/c1-4-12-24(13-5-2)32(28,29)16-8-6-15(7-9-16)20(25)23-21-22-18-11-10-17(31(3,26)27)14-19(18)30-21/h6-11,14H,4-5,12-13H2,1-3H3,(H,22,23,25)
- InChI Key: QKKJCURFYBAQTG-UHFFFAOYSA-N
- SMILES: C(NC1=NC2=CC=C(S(C)(=O)=O)C=C2S1)(=O)C1=CC=C(S(N(CCC)CCC)(=O)=O)C=C1
Computed Properties
- Exact Mass: 495.09563443g/mol
- Monoisotopic Mass: 495.09563443g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 32
- Rotatable Bond Count: 9
- Complexity: 839
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 159Ų
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0359-0055-100mg |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-76-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0359-0055-25mg |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-76-0 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0359-0055-20μmol |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-76-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
A2B Chem LLC | BA70693-5mg |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-76-0 | 5mg |
$272.00 | 2024-04-20 | ||
A2B Chem LLC | BA70693-100mg |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-76-0 | 100mg |
$697.00 | 2024-04-20 | ||
A2B Chem LLC | BA70693-10mg |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-76-0 | 10mg |
$291.00 | 2024-04-20 | ||
Life Chemicals | F0359-0055-2mg |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-76-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0359-0055-4mg |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-76-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0359-0055-75mg |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-76-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0359-0055-2μmol |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide |
313469-76-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide Related Literature
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
-
Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
Additional information on 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide
Introduction to 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 313469-76-0)
4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide, with the CAS number 313469-76-0, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzamide moiety, a dipropylsulfamoyl group, and a methanesulfonyl-substituted benzothiazole ring. These structural elements contribute to its potential therapeutic applications and biological activities.
The dipropylsulfamoyl group in the compound is known for its ability to enhance the solubility and bioavailability of the molecule, making it an attractive candidate for drug development. The benzothiazole ring, on the other hand, is a common scaffold in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The methanesulfonyl substitution further modulates the compound's pharmacological profile, potentially enhancing its potency and selectivity.
Recent studies have explored the potential of 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide in various therapeutic areas. One notable area of research is its application as an anti-inflammatory agent. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.
Beyond its anti-inflammatory properties, 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide has also shown promise in cancer research. A study published in Cancer Research highlighted its potential as an antitumor agent. The compound was found to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Additionally, it exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window.
The pharmacokinetic properties of 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide have been extensively studied to optimize its therapeutic potential. Research has shown that the compound has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. However, further studies are needed to fully understand its metabolism and potential drug-drug interactions.
In terms of safety and toxicity, preliminary data suggest that 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide is well-tolerated at therapeutic doses. Animal studies have not reported significant adverse effects at clinically relevant concentrations. However, comprehensive toxicological evaluations are ongoing to ensure its safety for human use.
The development of 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide as a therapeutic agent is an ongoing process. Current efforts are focused on optimizing its chemical structure to enhance its efficacy and reduce potential side effects. Advanced computational methods and high-throughput screening techniques are being employed to identify structural modifications that can improve the compound's pharmacological profile.
In conclusion, 4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide (CAS No. 313469-76-0) represents a promising candidate for the treatment of inflammatory diseases and cancer. Its unique chemical structure and biological activities make it a valuable target for further research and development in medicinal chemistry and pharmaceutical sciences.
313469-76-0 (4-(dipropylsulfamoyl)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)benzamide) Related Products
- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)




